molecular formula C23H20FN3O2S B2603847 2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-17-1

2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2603847
CAS No.: 901234-17-1
M. Wt: 421.49
InChI Key: VJGFBVCZVPNZCE-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including imidazole, sulfanyl, and furan moieties

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-15-4-6-17(7-5-15)22-26-21(16-8-10-18(24)11-9-16)23(27-22)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFBVCZVPNZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. The sulfanyl group is then added through a thiolation reaction, and finally, the furan-2-ylmethyl group is attached via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive moieties:

  • Imidazole ring : Susceptible to alkylation, acylation, and nucleophilic substitution at nitrogen centers.

  • Sulfanyl group (R-S-R') : Prone to oxidation (to sulfoxide/sulfone) and nucleophilic displacement.

  • Acetamide group : Undergoes hydrolysis to carboxylic acid or amine derivatives.

  • Furan ring : Electrophilic substitution and Diels-Alder cycloaddition at α-positions.

Oxidation of the Sulfanyl Group

Reaction TypeConditionsProductsSource Influence
Oxidation to sulfoxideH₂O₂ or other oxidizing agentsCorresponding sulfoxide derivative
Oxidation to sulfoneStrong oxidizers (e.g., KMnO₄)Sulfone derivative

The sulfanyl group (R-S-R') is highly reactive toward oxidation. For analogous imidazole-sulfanyl compounds, oxidation typically occurs via an electrophilic mechanism, yielding sulfoxides or sulfones depending on the oxidizing agent's strength.

Nucleophilic Substitution at the Sulfanyl Group

Reaction TypeNucleophile (Nu⁻)ConditionsProducts
Substitution with aminesPrimary/secondary aminesMild base (e.g., NaOH)Amine-substituted derivative
Substitution with thiolsThiols (R-SH)Acidic conditionsDisulfide derivatives

Similar imidazole-sulfanyl compounds undergo nucleophilic displacement at sulfur, particularly under basic or acidic conditions. The reaction’s efficiency depends on steric hindrance from substituents like 4-fluorophenyl and 4-methylphenyl groups.

Hydrolysis of the Acetamide Group

Reaction TypeConditionsProducts
Acidic hydrolysisHCl or other strong acidsCarboxylic acid derivative
Basic hydrolysisNaOH or other basesAmine derivative

Acetamide hydrolysis is well-documented in similar compounds. The reaction typically follows a nucleophilic acyl substitution mechanism, yielding either a carboxylic acid (acidic conditions) or an amine (basic conditions) .

Furan Ring Reactivity

Reaction TypeConditionsProducts
Electrophilic substitutionElectrophiles (e.g., NO₂⁺)Substituted furan derivatives
Diels-Alder cycloadditionDienes (e.g., maleic anhydride)Cycloadducts

The furan-2-ylmethyl group is highly reactive due to its aromaticity. Analogous compounds exhibit electrophilic substitution at the α-positions and participate in Diels-Alder reactions under thermal conditions.

Imidazole Ring Modifications

Reaction TypeConditionsProducts
AlkylationAlkyl halides, baseN-alkylated derivatives
AcylationAcyl chlorides, acidN-acylated derivatives

Imidazole rings are prone to alkylation/acylation at nitrogen atoms. For structurally similar compounds, these reactions are typically carried out in the presence of a base to deprotonate the nitrogen.

Key Experimental Considerations

  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder nucleophilic substitution or oxidation reactions.

  • Electronic Effects : The electron-withdrawing fluorophenyl group may stabilize intermediates in oxidation or substitution reactions.

  • Purification : Chromatographic methods (e.g., HPLC) are critical for isolating reaction products due to the compound’s complexity.

Limitations and Future Research Directions

  • Lack of direct experimental data : No search results explicitly study this compound’s reactivity.

  • Need for in-depth analysis : Structural analogs (e.g., oxolan-2-yl derivatives) provide indirect evidence but require validation.

  • Computational modeling : DFT studies could predict regioselectivity and reaction pathways.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing imidazole rings have been studied for their anticancer properties. Research indicates that derivatives of imidazole can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For instance, studies have shown that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .
  • Antifungal Properties :
    • The compound has been evaluated for antifungal activity against pathogens such as Aspergillus fumigatus. Imidazole derivatives are known to disrupt fungal cell membrane integrity, making them effective antifungal agents .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer progression and metastasis. For example, imidazole derivatives have been shown to inhibit protein kinases that are crucial for tumor cell survival and proliferation .

Biochemical Applications

  • Targeted Drug Delivery :
    • The unique structure of this compound allows for the potential development of targeted drug delivery systems. By conjugating the compound with nanoparticles or other delivery mechanisms, it could be directed specifically to tumor sites, enhancing therapeutic efficacy while minimizing side effects.
  • Biomolecular Probes :
    • Due to its ability to interact with biological molecules, this compound could serve as a probe in biochemical assays to study enzyme activities or cellular processes.

Research Findings and Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against leukemia cell lines with IC50 values in the low micromolar range.
AntifungalExhibited strong antifungal activity against Aspergillus fumigatus, indicating potential for treating fungal infections in immunocompromised patients.
Enzyme InhibitionShown to inhibit key protein kinases involved in cancer cell signaling pathways, suggesting a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride (CET)
  • Domiphen bromide (DOM)

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, 2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibits unique structural features that may confer distinct biological activities. For instance, the presence of the imidazole ring and the specific arrangement of functional groups can result in different binding affinities and mechanisms of action, making it a valuable compound for targeted research and development .

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule known for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features an imidazole ring, a sulfanyl group, and various aromatic substituents. The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Reacting 4-fluorobenzaldehyde and 4-methylbenzaldehyde with glyoxal in the presence of ammonium acetate.
  • Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions.
  • Acetamide Formation : Acylation of the thioether with a suitable acetamide derivative completes the synthesis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, studies show that related compounds demonstrate effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds featuring similar structures can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes. For instance, related imidazole derivatives have shown promise as urease inhibitors, which are crucial in managing conditions like kidney stones. The inhibition potency is often measured using IC50 values, with lower values indicating higher efficacy .

The mechanism of action for this compound involves:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions in enzyme active sites.
  • Hydrophobic Interactions : The fluorophenyl and methylphenyl groups enhance binding affinity through hydrophobic interactions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that similar imidazole compounds exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : In a comparative study, an imidazole derivative demonstrated a significant reduction in cell viability in human cancer cell lines at concentrations as low as 5 µM, indicating strong anticancer properties .
  • Enzyme Inhibition Studies : A recent investigation found that derivatives of this compound inhibited urease activity with IC50 values significantly lower than standard inhibitors like thiourea, highlighting its potential as a therapeutic agent for urease-related conditions .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus10 - 50 µg/mL
AnticancerHuman cancer cell lines5 µM
Urease InhibitionUrease enzyme<10 µM

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of 4-fluoroaniline with furan-2-ylmethyl isocyanide to form an intermediate.
  • Step 2 : Cyclization under acidic conditions to construct the imidazole core.
  • Step 3 : Introduction of the sulfanyl group via nucleophilic substitution or thioether formation.
    Adapted from methods for tri-/tetrasubstituted imidazoles by Wagner et al. (2003) and Laufer et al. (2008) .

Q. How is the crystal structure characterized, and what conformational features are critical?

X-ray crystallography reveals:

  • Dihedral angles : 24.9° between the imidazole and fluorophenyl rings, influencing molecular planarity and receptor binding.
  • Intermolecular interactions : O–H···N hydrogen bonds stabilize the crystal lattice.
    These parameters are critical for optimizing ligand-receptor interactions .

Q. What in vitro assays are suitable for initial biological screening?

Recommended assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase profiling using fluorescence polarization .

Q. Which structural features influence bioactivity?

  • Sulfanyl group : Enhances hydrogen bonding and redox activity.
  • Furan-2-ylmethyl moiety : Modulates lipophilicity and membrane permeability.
  • Fluorophenyl substituent : Stabilizes aromatic stacking interactions .

Advanced Research Questions

Q. How does enantiomeric purity of the sulfanyl group impact pharmacological properties?

  • Sulfoxide enantiomers exhibit distinct pharmacodynamic profiles (e.g., Jia et al., 2004).
  • Analytical methods : Chiral HPLC or circular dichroism to assess enantiomeric excess.
  • Stereochemical control : Essential during synthesis to avoid mixed activity outcomes (Lu, 2007) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Potential causes : Metabolic instability or poor bioavailability.
  • Solutions : Prodrug modifications (e.g., ester prodrugs) or liposomal encapsulation to enhance pharmacokinetics. Validate target engagement using surface plasmon resonance (SPR) .

Q. What experimental design principles optimize synthesis yield under flow chemistry?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, residence time) using Plackett-Burman screening.
  • Case study : Optimized diphenyldiazomethane synthesis via flow chemistry (2021 study), achieving >90% yield .

Q. How can SAR studies elucidate the role of the furan-2-ylmethyl group?

  • Method : Synthesize analogs with substituents (e.g., methyl, nitro) on the furan ring.
  • Example : Laufer et al. (2008) identified hydrogen-bonding motifs critical for imidazole-based inhibitors .

Q. What analytical techniques ensure batch-to-batch consistency?

  • Purity : HPLC-PDA (>95%).
  • Structural integrity : 1H/13C NMR and LC-MS.
  • Chiral analysis : Circular dichroism or polarimetry for enantiomeric excess .

Q. How to resolve discrepancies between enzyme-based and whole-cell cytotoxicity data?

  • Approach : Compare assays using membrane-permeabilized vs. intact cells.
  • Cellular uptake studies : Radiolabeled analogs to quantify intracellular accumulation (Laufer et al., 2008) .

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